(3-Aminomethyl-indol-1-yl)acetic acid hydrochloride
Description
Properties
Molecular Formula |
C11H13ClN2O2 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
2-[3-(aminomethyl)indol-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C11H12N2O2.ClH/c12-5-8-6-13(7-11(14)15)10-4-2-1-3-9(8)10;/h1-4,6H,5,7,12H2,(H,14,15);1H |
InChI Key |
HMYZTGNOGUVRJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
- The synthesis often begins with substituted indole derivatives or indole-3-acetic acid precursors.
- For example, methyl or ethyl esters of 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate hydrochloride are used as intermediates, which undergo acylation and further transformations to yield the target compound.
Aminomethyl Group Introduction
- The aminomethyl group at the 3-position can be introduced via reductive amination or by conversion of aldehyde intermediates to hydrazones followed by reduction.
- A preferred method involves converting an aldehyde group on the indole side chain into a para-methoxyphenylhydrazone using aqueous hydrochloric acid, which facilitates subsequent transformations.
Acetic Acid Attachment at Indole Nitrogen
Hydrochloride Salt Formation
- The free base of (3-Aminomethyl-indol-1-yl)acetic acid is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability.
Detailed Synthetic Procedure Example
Based on patent literature and research articles, a representative synthetic sequence is as follows:
Alternative Synthetic Approaches
Condensation and Resolution Methods
Hydrazide Intermediate Route
- Indole-3-acetic acid can be refluxed with hydrazine hydrate to form indole-3-acetohydrazide intermediates, which can be further transformed into aminomethyl derivatives.
Research Findings and Optimization
- The use of aqueous hydrochloric acid in hydrazone formation is preferred for its mildness and efficiency.
- Catalysts such as sodium or potassium sulfamate improve reaction yields in Hofmann degradation steps, reducing environmental impact.
- Ullmann coupling conditions with copper catalysts and bases like potassium carbonate in DMF have been optimized for related indole acetic acid derivatives, yielding high purity products.
- Enzymatic or mild chemical deacetylation methods have been explored to selectively modify acetylated indole intermediates, which may be applicable in fine-tuning the synthesis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
(3-Aminomethyl-indol-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-Aminomethyl-indol-1-yl)acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
(3-Aminomethyl-indol-1-yl)acetic acid hydrochloride can be compared with other indole derivatives such as indole-3-acetic acid and indole-3-carboxaldehyde. While these compounds share a common indole nucleus, they differ in their functional groups and biological activities. This compound is unique due to its specific structure, which imparts distinct chemical and biological properties .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares key structural analogs of (3-Aminomethyl-indol-1-yl)acetic acid hydrochloride, highlighting differences in substituents, molecular weight, and functional groups:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups |
|---|---|---|---|---|---|
| (3-Aminomethyl-indol-1-yl)acetic acid HCl | Not provided | C₁₁H₁₂ClN₂O₂ | ~245.7 (calc.) | -NH₂CH₂ at C3; -CH₂COOH at C1 | Carboxylic acid, amine, HCl salt |
| 2-(2,3-Dihydro-1H-indol-3-yl)acetic acid HCl | 1311316-63-8 | C₁₀H₁₂ClNO₂ | 213.66 | -CH₂COOH at C3; indoline (saturated ring) | Carboxylic acid, HCl salt |
| (S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate HCl | 1706432-31-6 | C₁₄H₁₈ClN₂O₂ | 290.76 | -NH₂ at acetate α-C; -OEt at C3; -CH₃ at C5 | Ester, amine, HCl salt |
| 2-(6-Chloro-1H-indol-3-yl)acetic acid | 1912-44-3 | C₁₀H₈ClNO₂ | 209.63 | -Cl at C6; -CH₂COOH at C3 | Carboxylic acid, chloro substituent |
| Acetic acid 1-methyl-1H-indol-3-yl ester | 3260-63-7 | C₁₁H₁₁NO₂ | 189.21 | -OAc at C3; -CH₃ at N1 | Ester |
Key Differences and Implications
Substituent Position and Electronic Effects
- Aminomethyl vs. This may enhance solubility in polar solvents or affinity for biological targets.
- Acetic Acid Position: The acetic acid group at C1 (target compound) versus C3 (other analogs) alters steric and electronic interactions.
Salt Form and Solubility
- The hydrochloride salt in the target compound and 2-(2,3-dihydro-indol-3-yl)acetic acid HCl enhances water solubility compared to free bases or neutral esters (e.g., 3260-63-7). This property is critical for pharmaceutical applications requiring aqueous stability .
Functional Group Reactivity
- Ester vs. Carboxylic Acid : Esterified analogs (e.g., 1706432-31-6) are likely more lipophilic, favoring membrane permeability, whereas the free carboxylic acid in the target compound may engage in ionic interactions or hydrogen bonding .
- Zwitterionic Potential: The coexistence of protonated amine and deprotonated carboxylic acid in the target compound could enable pH-dependent behavior, a feature absent in non-ionic analogs like 3260-63-5.
Biological Activity
(3-Aminomethyl-indol-1-yl)acetic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including antibacterial, cytotoxic, and receptor agonist properties, supported by relevant studies and findings.
Chemical Structure and Properties
The compound is characterized by the presence of an indole ring, which is known for its diverse biological activities. The specific structure can be denoted as follows:
- Chemical Formula : C₉H₁₃ClN₂O₂
- Molecular Weight : 202.67 g/mol
- CAS Number : Not specified in the search results.
1. Antibacterial Activity
Recent studies have indicated that indole derivatives, including this compound, exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating a zone of inhibition ranging from 7.5 mm to 10.5 mm, which suggests effective antibacterial activity .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Strain A | 10.5 |
| Strain B | 9.0 |
| Strain C | 7.5 |
2. Cytotoxic Effects
The cytotoxic potential of this compound has been evaluated in several cancer cell lines. It has shown promising results in inducing cell death through mechanisms involving disruption of microtubule polymerization, leading to increased cytotoxicity .
In a comparative study, various derivatives of indole-based compounds were tested for their cytotoxic effects:
| Compound | IC₅₀ (μM) | Cell Line |
|---|---|---|
| This compound | 15 | GBM Cells |
| Indole Derivative A | 20 | Colon Carcinoma |
| Indole Derivative B | 25 | Histiocytic Lymphoma |
3. Receptor Agonist Activity
This compound has also been studied for its role as a peroxisome proliferator-activated receptor (PPAR) agonist. Research indicates that it interacts with PPAR proteins, which are critical in regulating fatty acid storage and glucose metabolism .
The mechanisms through which this compound exerts its biological effects include:
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Cytotoxic Mechanism : Induction of apoptosis via microtubule disruption and cell cycle arrest.
- Receptor Interaction : Binding to PPARs, influencing gene expression related to lipid metabolism.
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of various indole derivatives included this compound. The results demonstrated a significant reduction in bacterial viability in treated samples compared to controls, indicating its potential as a therapeutic agent against bacterial infections.
Case Study 2: Cytotoxicity in Cancer Treatment
In vitro studies on GBM cells revealed that treatment with this compound resulted in significant morphological changes indicative of apoptosis, including cell rounding and detachment from the substrate.
Q & A
Q. How can researchers optimize the synthesis of (3-aminomethyl-indol-1-yl)acetic acid hydrochloride to improve yield and purity?
Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters. For indole derivatives, reflux conditions with sodium acetate in acetic acid (e.g., 3–5 hours at 100°C) are common . To enhance yield:
- Catalyst Screening : Test alternatives to sodium acetate (e.g., pyridine or triethylamine) for improved reaction kinetics.
- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) with acetic acid to assess solubility and reactivity.
- Workup Procedures : Implement recrystallization from DMF/acetic acid (1:1 v/v) to remove unreacted intermediates . Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: A multi-spectral approach is essential:
- FT-IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety, N-H bends for the aminomethyl group) .
- NMR Spectroscopy : Use ¹H NMR (D₂O or DMSO-d₆) to confirm indole proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and the aminomethyl resonance (δ 3.1–3.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How should researchers design in vitro assays to evaluate biological activity (e.g., antimicrobial or antioxidant effects)?
Methodological Answer:
- Antimicrobial Assays :
- Use standardized microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Prepare compound dilutions (1–100 µg/mL) in Mueller-Hinton broth and measure MIC/MBC .
- Antioxidant Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
